(1-dodecoxy-1-oxohexan-2-yl) 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-dodecoxy-1-oxohexan-2-yl) 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate involves multiple steps. The process typically starts with the preparation of the benzoate derivative, followed by the introduction of the dodecoxy and oxohexan-2-yl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(1-dodecoxy-1-oxohexan-2-yl) 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, using reagents such as chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, (1-dodecoxy-1-oxohexan-2-yl) 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate is studied for its potential effects on cellular processes. It may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
Medicine
The compound’s potential therapeutic properties are being explored, particularly its role in targeting specific molecular pathways involved in diseases. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1-dodecoxy-1-oxohexan-2-yl) 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular functions, such as gene expression, protein synthesis, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (1-dodecyloxy-1-oxohexan-2-yl) 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate
- (1-dodecyloxy-1-oxohexan-2-yl) 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate
Uniqueness
Compared to similar compounds, (1-dodecoxy-1-oxohexan-2-yl) 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate exhibits unique properties such as higher stability and specific reactivity. These characteristics make it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Properties
CAS No. |
105487-54-5 |
---|---|
Molecular Formula |
C32H49Cl2NO6 |
Molecular Weight |
614.645 |
IUPAC Name |
(1-dodecoxy-1-oxohexan-2-yl) 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate |
InChI |
InChI=1S/C32H49Cl2NO6/c1-6-8-10-11-12-13-14-15-16-17-21-40-31(39)26(18-9-7-2)41-30(38)23-19-20-24(33)25(22-23)35-29(37)27(34)28(36)32(3,4)5/h19-20,22,26-27H,6-18,21H2,1-5H3,(H,35,37) |
InChI Key |
TWKLTPPLRAVOHV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(CCCC)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)Cl |
Synonyms |
3-(2-Chloro-4,4-dimethyl-3-oxovalerylamino)-4-chlorobenzoic acid 1-(dodecyloxycarbonyl)pentyl ester |
Origin of Product |
United States |
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